molecular formula C10H16O3 B13199443 Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13199443
M. Wt: 184.23 g/mol
InChI Key: BXYCMQIORPIISO-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with an ester in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(2)4-5-10(6-9)7(13-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

BXYCMQIORPIISO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)C(O2)C(=O)OC)C

Origin of Product

United States

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